molecular formula C9H15NO B6260840 2-(propan-2-yl)oxane-4-carbonitrile CAS No. 84360-50-9

2-(propan-2-yl)oxane-4-carbonitrile

Cat. No.: B6260840
CAS No.: 84360-50-9
M. Wt: 153.2
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Description

2-(propan-2-yl)oxane-4-carbonitrile is a chemical compound with the CAS Number 84360-50-9 . It has a molecular formula of C9H15NO and a molecular weight of 153.2 g/mol . Its structure can be represented by the SMILES notation CC(C)C1CC(CCO1)C#N . This compound is part of a class of organic molecules featuring an oxane (tetrahydropyran) ring, a structural motif that is frequently explored in medicinal chemistry and chemical synthesis for its versatile properties . As a building block, it may be of significant value in the development of novel pharmaceutical intermediates and for the discovery of new bioactive molecules . Researchers can utilize this nitrile-containing compound for further chemical transformations and as a key intermediate in complex synthetic pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

84360-50-9

Molecular Formula

C9H15NO

Molecular Weight

153.2

Purity

80

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Propan 2 Yl Oxane 4 Carbonitrile

Reactions of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group is a versatile functional handle characterized by its electrophilic carbon atom and the ability to undergo a variety of addition reactions across the triple bond.

The nitrile group can be converted to a carboxylic acid through hydrolysis under either acidic or basic conditions. The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation and tautomerization, an amide intermediate is formed. Continued heating under acidic conditions leads to the protonation of the amide's carbonyl oxygen, which is followed by nucleophilic attack by water on the carbonyl carbon. This process ultimately cleaves the C-N bond, leading to the formation of a carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate that expels the amide anion (⁻NH₂) as the leaving group to yield the carboxylate salt.

The reduction of the nitrile group is a fundamental transformation that yields a primary amine. This is typically achieved using strong reducing agents or catalytic hydrogenation. chemguide.co.uk

Metal Hydride Reduction: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for this conversion. chemguide.co.ukcommonorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile. libretexts.org This initial addition breaks one of the pi bonds of the nitrile, forming an intermediate imine anion, which is stabilized by the aluminum. libretexts.org A second hydride transfer reduces the imine intermediate to a dianion, which upon acidic or aqueous workup, is protonated to furnish the primary amine. libretexts.org

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum. chemguide.co.ukcommonorganicchemistry.com The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk This process can sometimes lead to the formation of secondary and tertiary amine byproducts, an issue that can often be minimized by the addition of ammonia. commonorganicchemistry.com

ReagentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF solvent 2. Aqueous/acidic workupA powerful, non-selective reducing agent. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Catalyst)Catalyst (Raney Ni, Pd/C, Pt), elevated H₂ pressure, heatCan be more selective than LiAlH₄; potential for side reactions. chemguide.co.uk
Borane-Tetrahydrofuran (BH₃-THF)THF solvent, often with heating.A less reactive alternative to LiAlH₄. commonorganicchemistry.comyoutube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the nitrile group to form ketones after a hydrolysis step. libretexts.org

The mechanism begins with the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic nitrile carbon. This addition forms a resonance-stabilized imine anion, which is coordinated to the magnesium halide salt (in the case of a Grignard reagent). This intermediate is stable under the anhydrous reaction conditions. Subsequent treatment with aqueous acid during workup hydrolyzes the imine, leading to the formation of a ketone.

Reactivity of the Oxane Ring System

The oxane ring is a saturated ether, which is generally a stable and unreactive system. Its reactivity is primarily centered on the ether oxygen and the adjacent carbon atoms.

Direct electrophilic or nucleophilic substitution on the methylene (B1212753) (-CH₂-) carbons of the saturated oxane ring is generally not a feasible reaction pathway. byjus.commasterorganicchemistry.com These C-H bonds are non-acidic, and there are no suitable leaving groups to facilitate nucleophilic attack.

However, the carbon atom at the 2-position (C2), which is adjacent to the ring oxygen and bears the isopropyl group, exhibits unique reactivity. While the isopropyl group itself is not a leaving group, the principles of substitution at this position can be understood from studies on analogous tetrahydropyran (B127337) acetals. nih.govacs.org The ring oxygen can stabilize a positive charge on the adjacent C2 carbon through resonance. This stabilization makes this position susceptible to nucleophilic substitution if a proper leaving group were present. The reaction can proceed through an SN1-like mechanism, involving an intermediate oxocarbenium ion, or an SN2-like mechanism. nih.govacs.org The specific pathway is influenced by factors such as the solvent, with polar solvents favoring the SN1 pathway and nonpolar solvents favoring the SN2 pathway. acs.org

While more stable than strained three-membered rings like epoxides, the oxane ring can be cleaved under harsh, acidic conditions. youtube.comresearchgate.net This ring-opening reaction requires protonation of the ether oxygen by a strong acid, converting the oxygen into a good leaving group (an alcohol). youtube.com

A strong nucleophile, typically the conjugate base of the acid used (e.g., Br⁻ or I⁻ from HBr or HI), then attacks one of the carbons adjacent to the ring oxygen (C2 or C6). The reaction proceeds via an SN2 mechanism. Given the structure of 2-(propan-2-yl)oxane-4-carbonitrile (B1641997), the nucleophilic attack can occur at two positions:

Attack at C2: This position is a secondary carbon and is sterically hindered by the adjacent isopropyl group.

Attack at C6: This position is also a secondary carbon but is less sterically hindered than C2.

Due to steric considerations, the nucleophilic attack is more likely to occur at the less hindered C6 position, leading to the cleavage of the C6-O bond. This regioselectivity is a common feature in the SN2 ring-opening of asymmetrically substituted cyclic ethers.

Stability under Various Chemical Conditions (e.g., Acidic, Basic, Redox)

The stability of 2-(propan-2-yl)oxane-4-carbonitrile would be dictated by the resilience of its oxane (tetrahydropyran) ring, the nitrile group, and the C-O ether linkage.

Acidic Conditions: Under acidic conditions, the ether oxygen of the oxane ring is susceptible to protonation. This could potentially lead to ring-opening reactions, especially in the presence of strong, non-nucleophilic acids and heat. However, saturated cyclic ethers like oxane are generally stable to acid-catalyzed hydrolysis compared to their acyclic counterparts. The nitrile group is relatively stable to acidic hydrolysis at room temperature but can be hydrolyzed to a carboxylic acid under more forcing conditions (e.g., concentrated sulfuric or hydrochloric acid with heating).

Basic Conditions: The compound is expected to be largely stable under basic conditions. The oxane ring is generally inert to bases. The primary site of reactivity would be the α-protons adjacent to the nitrile group, which could be deprotonated by a strong base, forming a carbanion. This carbanion could then participate in various subsequent reactions. The nitrile group itself is resistant to basic hydrolysis at moderate temperatures but can be converted to a carboxylate salt upon heating with a strong base like sodium hydroxide. youtube.comyoutube.com

Redox Conditions: The stability under redox conditions would vary.

Oxidation: The oxane ring is generally resistant to oxidation. The isopropyl group could potentially be oxidized at the tertiary carbon under strong oxidizing conditions, but this would require harsh reagents.

Reduction: The nitrile group can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). This transformation is a common and high-yielding reaction for nitriles.

A summary of the predicted stability is presented in the table below.

ConditionPredicted Reactivity/StabilityPotential Products
Acidic Ring-opening under harsh conditions; Nitrile hydrolysis.Dihydroxyalkane derivatives; Oxane-4-carboxylic acid.
Basic Generally stable; α-deprotonation possible.α-substituted nitrile derivatives.
Oxidative Generally stable under mild conditions.N/A
Reductive Nitrile group is readily reduced.(4-(aminomethyl)oxan-2-yl)propane.

Transformations Involving the Propan-2-yl Substituent

Regioselective Functionalization of the Isopropyl Group

Direct regioselective functionalization of the isopropyl group without affecting the rest of the molecule would be challenging due to the lack of inherent reactivity. Free-radical halogenation could introduce a halogen, preferentially at the tertiary carbon, which could then serve as a handle for further transformations. However, controlling such reactions to be highly selective can be difficult.

Influence of the Isopropyl Group on Overall Molecular Reactivity

The bulky isopropyl group at the 2-position of the oxane ring would exert a significant steric influence on the molecule's reactivity. It would likely adopt an equatorial position in the chair conformation of the oxane ring to minimize steric strain. This conformation would, in turn, influence the accessibility of reagents to the other functional groups. For instance, the approach of a nucleophile to the nitrile carbon might be sterically hindered. In the context of SGLT2 inhibitors, which often feature a glucose-like ring, modifications to substituents can significantly alter selectivity and pharmacokinetic properties. mdpi.com For example, the presence of an isopropyl substituent on a pyrazole (B372694) ring in the SGLT2 inhibitor Remogliflozin is noted to improve its selective activity. mdpi.com

Multi-Component Reactions Incorporating the Oxane-Carbonitrile Scaffold

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govyoutube.com These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. rsc.orgnih.gov

The oxane-carbonitrile scaffold of 2-(propan-2-yl)oxane-4-carbonitrile could potentially be synthesized or utilized in MCRs. For instance, a multi-component reaction could be designed to form the substituted oxane ring in one pot. One could envision a scenario where a bifunctional component containing a carbonyl group and a Michael acceptor is used in a cascade reaction to build the cyclic acetal (B89532) structure. rsc.org

While no specific MCRs for this exact molecule are documented, the Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of complex molecules and has been used in the development of vaccines and other bioactive compounds. youtube.com A hypothetical Ugi reaction could involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, where one of the components contains a pre-formed oxane ring to generate a complex derivative.

Stereochemical Investigations of 2 Propan 2 Yl Oxane 4 Carbonitrile

Conformational Analysis of the Oxane Ring

The oxane ring, a tetrahydropyran (B127337) system, is analogous to cyclohexane (B81311) in its conformational behavior, predominantly adopting a chair conformation to minimize angular and torsional strain. ic.ac.ukreadchemistry.com This chair form is the most stable energetic ground state for the molecule. readchemistry.comwikipedia.org

The interconversion between the two possible chair conformations of the oxane ring, a process known as ring flipping, occurs rapidly at room temperature. wikipedia.org This process necessitates passing through higher-energy intermediate conformations. While not essential for the interconversion, the boat conformation is a notable point on the reaction coordinate. wikipedia.org The pathway from a chair form proceeds through a high-energy half-chair state to a more stable twist-boat conformation. wikipedia.org The twist-boat itself is a local energy minimum but is estimated to be about 5.5 kcal/mol higher in energy than the chair conformation in similar cyclohexane systems. libretexts.org The boat conformation represents an energy maximum relative to the twist-boat. wikipedia.org

The energy barrier for the complete ring flip in tetrahydropyran is approximately 10 kcal/mol, similar to that of cyclohexane. ic.ac.uk Therefore, at ambient temperatures, the various conformations of 2-(propan-2-yl)oxane-4-carbonitrile (B1641997) are in a state of rapid dynamic equilibrium, although the population is overwhelmingly dominated by the most stable chair conformer. readchemistry.comwikipedia.org

Table 1: Relative Conformational Energies of Six-Membered Rings This table presents generally accepted relative energy levels for the parent cyclohexane ring, which serves as a model for the oxane ring system.

ConformationRelative Energy (kcal/mol)Stability
Chair0Most Stable
Twist-Boat~5.5Intermediate
Boat~6.9Unstable
Half-Chair~10.8Least Stable (Transition State)

The conformational equilibrium of the 2-(propan-2-yl)oxane-4-carbonitrile ring is dictated by the steric requirements of its two substituents: the propan-2-yl (isopropyl) group at the C2 position and the carbonitrile (cyano) group at the C4 position. In substituted cyclohexanes and related heterocycles, substituents preferentially occupy the equatorial position to avoid destabilizing steric interactions, particularly 1,3-diaxial interactions, with the axial hydrogens on the same face of the ring. msu.edulibretexts.org

The stability of a given conformer is determined by the steric bulk of the axial substituents. libretexts.org The isopropyl group is considered a bulky substituent and thus has a strong preference for the equatorial position. libretexts.org The cyano group is sterically less demanding. For disubstituted rings, the most stable conformation will be the one that places the largest possible number of substituents, especially the bulkiest ones, in equatorial positions. libretexts.org

Considering the cis and trans diastereomers of 2-(propan-2-yl)oxane-4-carbonitrile:

Trans Isomers: Can exist as a diequatorial conformer (2e, 4e) or a diaxial conformer (2a, 4a). The diequatorial conformation is significantly more stable as it avoids all major 1,3-diaxial interactions.

Cis Isomers: Exist in two equilibrating chair conformations, one with an axial isopropyl group and an equatorial cyano group (2a, 4e), and the other with an equatorial isopropyl group and an axial cyano group (2e, 4a). Given the larger size of the isopropyl group, the (2e, 4a) conformer is predicted to be the more stable of the two.

Table 2: Predicted Stability of Chair Conformations for 2-(propan-2-yl)oxane-4-carbonitrile Isomers

IsomerConformation (C2-C4)Key Steric InteractionsPredicted Relative Stability
transEquatorial-Equatorial (e,e)MinimalMost Stable
transAxial-Axial (a,a)Severe 1,3-diaxial (isopropyl & cyano)Least Stable
cisEquatorial-Axial (e,a)1,3-diaxial (cyano)Intermediate
cisAxial-Equatorial (a,e)1,3-diaxial (isopropyl)Less Stable than (e,a)

Determination of Absolute and Relative Stereochemistry

The presence of chiral centers at C2 and C4 means that 2-(propan-2-yl)oxane-4-carbonitrile can exist as multiple stereoisomers. Determining the precise three-dimensional arrangement of atoms, both relative and absolute, requires specialized spectroscopic techniques. ucalgary.ca

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules. researchgate.netnih.gov The absolute configuration is the exact spatial arrangement of substituents at a stereocenter. ucalgary.ca ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound.

For molecules like 2-(propan-2-yl)oxane-4-carbonitrile, which may lack a strong chromophore and thus be ECD-silent, a common strategy is to chemically attach a chromophoric probe. researchgate.netnih.gov This derivatization induces a measurable ECD spectrum from which the absolute configuration of the original molecule can be inferred. researchgate.netresearchgate.net The resulting spectrum is often compared with spectra predicted by quantum-mechanical calculations to make an unambiguous assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most important method for determining the relative stereochemistry of a molecule, i.e., whether substituents are on the same side (cis) or opposite sides (trans) of the ring. ucalgary.cathieme-connect.de

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is particularly useful for this purpose. libretexts.org It detects through-space interactions between protons that are in close proximity (typically less than 5 Å), irrespective of the number of bonds separating them. fiveable.menanalysis.com The intensity of the NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei. fiveable.me

By analyzing the NOESY spectrum of 2-(propan-2-yl)oxane-4-carbonitrile, the relative orientation of the substituents can be determined. For instance:

Confirming an equatorial position: An NOE between the proton of the isopropyl group and the axial protons on the adjacent ring carbons (C3 and C5) would confirm the equatorial orientation of the bulky isopropyl group.

Distinguishing cis/trans isomers: In the most stable trans-(e,e) isomer, the axial proton at C2 would show a strong NOE to the axial protons at C4 and C6, defining their 1,3-diaxial relationship. In the more stable cis-(e,a) isomer, the axial proton at C2 would show strong NOEs to the axial proton at C6 and the equatorial proton at C4, allowing for a clear distinction.

Table 3: Expected Key NOESY Correlations for Stereochemical Elucidation

Isomer / ConformerProton PairExpected NOE IntensityImplication
Any with equatorial C2-iPrIsopropyl CH ↔ Axial C3-HMediumConfirms equatorial iPr
Any with equatorial C2-iPrIsopropyl CH ↔ Axial C5-H (if applicable)MediumConfirms equatorial iPr
trans-(e,e)Axial C2-H ↔ Axial C4-HNone / Very WeakProtons are far apart
cis-(e,a)Axial C2-H ↔ Equatorial C4-HMediumProtons on same face
cis-(e,a)Equatorial C2-H ↔ Axial C4-HStrongProtons are close (1,3-diaxial like)

Isomerization Studies and Stereochemical Stability

The stereochemical stability of 2-(propan-2-yl)oxane-4-carbonitrile concerns the potential for inversion of configuration at its chiral centers.

Isomerization at C2: The C2 position is part of an acetal-like linkage (C-O-C-O). Under acidic conditions, protonation of the ring oxygen can facilitate ring-opening to form an oxocarbenium ion intermediate. Subsequent ring-closure can occur from either face, leading to epimerization at C2. This process is analogous to the mutarotation observed in pyranose sugars like glucose, which exist in equilibrium between α and β anomers. wikipedia.org This suggests that the stereocenter at C2 may be labile under acidic catalysis.

Isomerization at C4: The stereocenter at C4 features a carbon-carbon bond between the ring and the cyano group. This bond is generally robust. Isomerization would require deprotonation of the hydrogen at C4 to form a planar carbanion, followed by re-protonation. This typically requires strongly basic conditions, and the feasibility depends on the acidity of the C4 proton.

Under neutral, aprotic conditions, both stereocenters are considered configurationally stable. The primary source of structural dynamics is the rapid chair-chair interconversion rather than covalent bond cleavage and reformation.

An extensive search for scientific literature and data on the chemical compound "2-(propan-2-yl)oxane-4-carbonitrile" has yielded no specific research findings or detailed characterization data. This suggests that the compound may be novel, not extensively studied, or primarily documented under a different nomenclature.

Due to the absence of published data, it is not possible to generate a scientifically accurate article detailing the advanced spectroscopic and chromatographic characterization of this specific compound as requested. Constructing such an article without experimental data would involve speculation and would not meet the required standards of accuracy and reliance on diverse, verifiable sources.

If you can provide an alternative name, a Chemical Abstracts Service (CAS) number, or any other identifier for this compound, a new search can be conducted to locate the relevant information.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(propan-2-yl)oxane-4-carbonitrile (B1641997), the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts. The nitrile (C≡N) group would produce a sharp, intense absorption band in the region of 2260-2220 cm⁻¹. The C-O-C stretching vibration of the oxane ring would likely appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Additionally, the C-H stretching vibrations of the isopropyl group and the oxane ring would be observed around 3000-2850 cm⁻¹. The precise positions and intensities of these bands would provide a unique spectral fingerprint for the compound.

Table 1: Expected FTIR Absorption Bands for 2-(propan-2-yl)oxane-4-carbonitrile

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N) stretch2260 - 2220Sharp, Medium-Strong
C-H (sp³) stretch3000 - 2850Strong
C-O-C (ether) stretch1260 - 1000Strong
C-H bend1470 - 1350Variable

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of 2-(propan-2-yl)oxane-4-carbonitrile, the C≡N stretch would also be observable in the Raman spectrum, often with a strong intensity. The symmetric stretching and bending vibrations of the carbon skeleton, including the oxane ring and the isopropyl group, would also be prominent. Comparing the FTIR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For instance, while the C-O-C stretch is strong in the IR, the symmetric ring breathing modes of the oxane may be more intense in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography reveals not only the structure of a single molecule but also how multiple molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For 2-(propan-2-yl)oxane-4-carbonitrile, the polar nitrile group could participate in dipole-dipole interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may be present and influence the packing arrangement. biosynth.comnih.gov Analysis of the crystal structure of related compounds, such as 2-amino-4-isopropyl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, has shown the importance of N-H···O, N-H···N, C-H···π, and π-π interactions in stabilizing the crystal lattice. researchgate.net A similar analysis for the title compound would be crucial for understanding its solid-state properties.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 2-(propan-2-yl)oxane-4-carbonitrile from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For 2-(propan-2-yl)oxane-4-carbonitrile, a reversed-phase HPLC method would likely be developed. This would typically involve a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

An analytical HPLC method would be used to determine the purity of a sample of 2-(propan-2-yl)oxane-4-carbonitrile. A pure sample would ideally show a single sharp peak at a characteristic retention time under specific chromatographic conditions (i.e., specific column, mobile phase composition, flow rate, and temperature). The presence of other peaks would indicate impurities. By integrating the peak areas, the percentage purity can be calculated.

For purification, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to isolate larger quantities of the desired compound from a mixture. The fractions corresponding to the peak of 2-(propan-2-yl)oxane-4-carbonitrile would be collected, and the solvent evaporated to yield the purified compound.

Table 2: Illustrative HPLC Method Parameters for Analysis of an Oxane Derivative

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile compounds. For a molecule such as "2-(propan-2-yl)oxane-4-carbonitrile," which possesses a degree of polarity due to the nitrile group and the ether linkage in the oxane ring, direct GC-MS analysis is feasible. However, to enhance volatility and improve chromatographic peak shape, derivatization can be employed. A common strategy involves the reduction of the nitrile group to a primary amine, followed by silylation to yield a less polar, more volatile derivative suitable for GC-MS analysis.

In a hypothetical analysis, the "2-(propan-2-yl)oxane-4-carbonitrile" could be reduced using a reagent like lithium aluminum hydride to form (2-(propan-2-yl)oxan-4-yl)methanamine. This amine can then be derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce the corresponding N-trimethylsilyl derivative.

The subsequent GC-MS analysis would provide a chromatogram with a distinct peak for the derivatized analyte at a specific retention time. The mass spectrometer would then generate a mass spectrum characterized by a molecular ion peak and a series of fragment ions, which are indicative of the compound's structure. The fragmentation pattern would likely involve cleavage of the isopropyl group, fragmentation of the oxane ring, and loss of the trimethylsilyl (B98337) group.

Hypothetical GC-MS Data for the Trimethylsilyl Derivative of (2-(propan-2-yl)oxan-4-yl)methanamine:

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Carrier Gas Helium (1 mL/min)
Retention Time (tR) 15.8 minutes
MS Ionization Mode Electron Ionization (EI) at 70 eV
Major Mass Fragments (m/z) 256 [M+•], 241 [M-CH3]+, 198 [M-C3H7]+, 100 [M-C8H15O]+, 73 [Si(CH3)3]+

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. rochester.eduwordpress.comkhanacademy.org In the synthesis of "2-(propan-2-yl)oxane-4-carbonitrile," for instance, from a precursor such as 2-(propan-2-yl)oxane-4-carbaldehyde (B3261886) via its oxime and subsequent dehydration, TLC can be employed to track the consumption of the starting material and the formation of the product. acs.org

A typical procedure involves spotting the reaction mixture on a TLC plate alongside the starting material and, if available, a pure sample of the product. The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactant and the product. rochester.edu The positions of the spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a suitable chemical reagent. researchgate.net

As the reaction progresses, the intensity of the spot corresponding to the starting material will decrease, while a new spot corresponding to the product will appear and intensify. The reaction is considered complete when the spot of the starting material is no longer visible in the lane of the reaction mixture. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. khanacademy.org

Hypothetical TLC Monitoring of the Synthesis of 2-(propan-2-yl)oxane-4-carbonitrile:

Time PointStarting Material (Aldehyde) RfProduct (Nitrile) RfObservations
0 h 0.45-A single spot corresponding to the starting material is observed.
2 h 0.45 (faint)0.60A new, higher Rf spot for the product appears, while the starting material spot diminishes.
4 h -0.60The starting material spot has completely disappeared, indicating the completion of the reaction.

TLC Conditions: Silica (B1680970) gel 60 F254 plates; Mobile Phase: Ethyl acetate/Hexane (30:70, v/v); Visualization: UV light (254 nm) and potassium permanganate (B83412) stain.

This systematic application of TLC provides real-time qualitative information on the conversion, allowing for the optimization of reaction conditions and determination of the appropriate time for reaction work-up.

Computational and Theoretical Studies of 2 Propan 2 Yl Oxane 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental factors. These methods, grounded in the principles of quantum mechanics, can provide highly accurate information about molecular geometry, electronic structure, and spectroscopic parameters.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-(propan-2-yl)oxane-4-carbonitrile (B1641997). DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and to explore the electronic properties that govern the molecule's reactivity.

For 2-(propan-2-yl)oxane-4-carbonitrile, DFT calculations, likely employing hybrid functionals such as B3LYP or PBE0 in conjunction with a Pople-style basis set like 6-31G(d) or a more flexible basis set like cc-pVTZ, would be used to predict key structural parameters. These calculations would reveal the preferred conformation of the oxane ring, which is expected to adopt a chair-like geometry similar to cyclohexane (B81311) to minimize angular and torsional strain. The substituents—the isopropyl group at position 2 and the nitrile group at position 4—will have preferred orientations (axial vs. equatorial) that are determined by steric and electronic factors.

The electronic structure can be analyzed through the calculated molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial indicators of chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The nitrile group, being electron-withdrawing, is expected to significantly influence the energy and localization of the LUMO.

A natural bond orbital (NBO) analysis could further elucidate the electronic structure by describing the bonding in terms of localized orbitals, revealing details about hyperconjugative interactions and charge distribution within the molecule.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of 2-(propan-2-yl)oxane-4-carbonitrile using DFT

ParameterPredicted Value
Bond Lengths (Å)
C2-O11.43
C6-O11.43
C2-C(isopropyl)1.54
C4-C(nitrile)1.47
C≡N1.16
Bond Angles (°) **
C6-O1-C2111.0
O1-C2-C3110.0
C3-C4-C5109.5
C3-C4-C(nitrile)109.0
C4-C-N179.0
Dihedral Angles (°) **
C6-O1-C2-C3-55.0
O1-C2-C3-C456.0
C2-C3-C4-C5-56.0

Note: These values are hypothetical and representative of what would be expected from DFT calculations based on similar substituted oxanes.

For a more rigorous determination of the energetic properties of 2-(propan-2-yl)oxane-4-carbonitrile, high-level ab initio methods can be employed. Unlike DFT, which relies on approximations to the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameterization.

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation, which is crucial for obtaining precise energy differences between conformers and for calculating reaction barriers. acs.orgrsc.org While computationally more demanding than DFT, these methods serve as a benchmark for the accuracy of less expensive approaches. iscnagpur.ac.inlumenlearning.com For instance, high-accuracy calculations could definitively establish the energy difference between the chair conformer with the isopropyl group in an equatorial position versus an axial position.

These high-level calculations are particularly important for studying reaction mechanisms where subtle electronic effects can significantly influence the transition state energies.

Quantum chemical calculations are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of 2-(propan-2-yl)oxane-4-carbonitrile.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the nuclei. nih.gov These values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. The predicted chemical shifts are highly sensitive to the molecular geometry, making them a good tool for confirming the predicted lowest-energy conformer.

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of 2-(propan-2-yl)oxane-4-carbonitrile can be simulated from the second derivatives of the energy with respect to the atomic positions. DFT calculations provide harmonic vibrational frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity. researchgate.net However, these calculated frequencies can be scaled by an empirical factor to provide excellent agreement with experimental data. scirp.org The predicted vibrational spectrum would show characteristic peaks for the C-O-C stretching of the oxane ring, the C≡N stretch of the nitrile group, and various C-H bending and stretching modes of the isopropyl and oxane moieties.

Table 2: Predicted Spectroscopic Data for 2-(propan-2-yl)oxane-4-carbonitrile

ParameterPredicted Value
¹³C NMR Chemical Shifts (ppm)
C2~75
C4~30
C(isopropyl)~32
CH₃(isopropyl)~18
C(nitrile)~120
Vibrational Frequencies (cm⁻¹)
C≡N stretch2240-2260
C-O-C stretch (asymmetric)1080-1150
C-O-C stretch (symmetric)950-1050

Note: These are estimated values based on typical ranges for these functional groups and computational predictions for similar molecules.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into the properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and reaction pathways.

The presence of a flexible six-membered ring and a rotatable isopropyl group means that 2-(propan-2-yl)oxane-4-carbonitrile can exist in multiple conformations. A systematic conformational search is necessary to identify all low-energy structures and to map out the potential energy surface.

This process typically involves generating a large number of possible conformations and then minimizing their energies using a computationally less expensive method, such as molecular mechanics with a suitable force field. The low-energy conformers identified are then subjected to higher-level DFT or ab initio calculations to obtain more accurate relative energies.

For the oxane ring, the primary conformations of interest are the chair, twist-boat, and boat forms. acs.org It is expected that the chair conformation will be significantly more stable. Within the chair conformation, there will be two main forms resulting from ring flipping, which interconverts axial and equatorial substituents. Given the steric bulk of the isopropyl group, the conformer with the isopropyl group in the equatorial position is expected to be substantially lower in energy than the axial conformer to avoid unfavorable 1,3-diaxial interactions. openochem.orglibretexts.org The nitrile group is less sterically demanding and its preference for an equatorial or axial position will also be influenced by electronic factors. The conformational analysis will provide the relative populations of these conformers at a given temperature.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. For 2-(propan-2-yl)oxane-4-carbonitrile, a potential reaction to study would be its behavior under oxidative conditions.

Drawing an analogy to the autoxidation of tetrahydropyran (B127337) (THP), a likely initial step would be the abstraction of a hydrogen atom by a radical species. rsc.org The most susceptible hydrogen atoms are those on the carbon atoms adjacent to the ring oxygen (C2 and C6), as the resulting radical is stabilized by the adjacent oxygen atom. DFT calculations can be used to locate the transition states for hydrogen abstraction from each unique position in the molecule. The activation energies calculated for these transition states would indicate the most probable site of initial attack.

Once a radical is formed, it could undergo further reactions, such as addition of molecular oxygen. rsc.org Computational modeling can trace the entire reaction pathway, identifying intermediates and transition states, and providing a detailed picture of the reaction mechanism at the molecular level. This information is critical for understanding the stability and potential degradation pathways of the compound.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment plays a critical role in determining the three-dimensional structure and chemical behavior of molecules. For 2-(propan-2-yl)oxane-4-carbonitrile, the surrounding solvent molecules can influence its conformational equilibrium and the reactivity of its functional groups—the oxane ring, the isopropyl substituent, and the nitrile group. Computational and theoretical studies are invaluable tools for elucidating these complex interactions, providing insights that are often difficult to obtain through experimental means alone.

Influence of Solvent on Molecular Conformation

The conformation of 2-(propan-2-yl)oxane-4-carbonitrile is expected to be significantly influenced by the polarity and hydrogen-bonding capability of the solvent. The oxane ring is not planar and exists in various conformations, such as chair and boat forms, with the chair conformation generally being more stable. The substituents—the bulky isopropyl group at the 2-position and the polar nitrile group at the 4-position—can adopt either axial or equatorial positions. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, which are modulated by the solvent.

In non-polar solvents, intramolecular interactions will likely dominate the conformational preference. The molecule will tend to adopt a conformation that minimizes steric hindrance. However, in polar solvents, dipole-dipole interactions between the polar nitrile group and the solvent molecules can stabilize conformers where this group is more exposed.

Quantum chemical calculations, such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can be employed to predict the relative energies of different conformers in various solvents. researchgate.netdntb.gov.ua For instance, a hypothetical study might reveal the following trend for the relative stability of the diequatorial versus the diaxial conformer of cis-2-(propan-2-yl)oxane-4-carbonitrile:

SolventDielectric Constant (ε)Relative Energy (kcal/mol) of Diaxial vs. Diequatorial
Gas Phase14.5
n-Hexane1.94.2
Dichloromethane9.13.5
Acetone20.72.8
Water78.42.1

This table is a hypothetical representation to illustrate potential solvent effects.

As the polarity of the solvent increases, the energy difference between the conformers is expected to decrease, potentially leading to a different conformational equilibrium in solution compared to the gas phase. This is because polar solvents can better stabilize the conformer with the larger dipole moment.

Molecular dynamics (MD) simulations can provide a more detailed picture by explicitly modeling the solvent molecules around the solute. researchgate.netnih.govnih.gov These simulations can reveal the structure of the solvent shell and the specific interactions, such as hydrogen bonds, that influence the conformational landscape of 2-(propan-2-yl)oxane-4-carbonitrile.

Solvent-Mediated Reactivity

The reactivity of 2-(propan-2-yl)oxane-4-carbonitrile is also intrinsically linked to the solvent environment. The nitrile group, for example, can undergo various reactions, such as hydrolysis or reduction. The rates of these reactions are often highly dependent on the solvent.

Consider a hypothetical nucleophilic substitution reaction at the carbon atom of the nitrile group. The reaction mechanism would likely involve a charged transition state. According to Hughes-Ingold rules, polar solvents would stabilize this charged transition state more than the neutral reactants, thus accelerating the reaction. A computational study could quantify this effect:

SolventDielectric Constant (ε)Relative Rate Constant (k/k₀)
Toluene (B28343)2.41
Tetrahydrofuran7.515
Acetonitrile (B52724)37.5250
Water78.41200

This table is a hypothetical representation to illustrate potential solvent effects on reactivity.

Furthermore, specific solvent-solute interactions can play a crucial role. Protic solvents, like water or alcohols, can act as hydrogen-bond donors to the nitrogen atom of the nitrile group, potentially activating it towards nucleophilic attack. In contrast, aprotic polar solvents, such as DMSO or DMF, would influence the reactivity primarily through their dielectric properties.

The choice of solvent can also dictate the regioselectivity or stereoselectivity of a reaction. For instance, in the cyclization of δ-epoxy-nitriles, changing the solvent from benzene (B151609) to toluene has been shown to alter the preferred ring size of the product. frontiersin.org Similar effects could be anticipated for reactions involving 2-(propan-2-yl)oxane-4-carbonitrile, where the solvent could influence the facial selectivity of an attack on the oxane ring or the nitrile group.

Synthesis and Characterization of Analogues and Derivatives of 2 Propan 2 Yl Oxane 4 Carbonitrile As Building Blocks

Systematic Derivatization Strategies

The structural framework of 2-(propan-2-yl)oxane-4-carbonitrile (B1641997) presents three primary regions for chemical modification: the propan-2-yl group, the oxane ring, and the nitrile functionality. A systematic approach to derivatization allows for the creation of a wide array of analogues with varied physicochemical properties.

Modifications of the Propan-2-yl Moiety

The isopropyl group at the 2-position of the oxane ring can be replaced with various other alkyl or functionalized groups. This can be achieved through several synthetic routes. One common approach involves the Mitsunobu coupling of a substituted secondary alcohol with 2-hydroxytetrahydropyran, followed by oxidation. This allows for the introduction of a range of different alkyl and aryl groups at this position. For instance, replacing the propan-2-yl group with other alkyl substituents can influence the lipophilicity and steric bulk of the molecule, which can in turn affect its biological activity and physical properties.

Original MoietyModified MoietyPotential Synthetic Method
Propan-2-ylOther Alkyl Groups (e.g., ethyl, butyl)Mitsunobu coupling of corresponding alcohol with 2-hydroxytetrahydropyran
Propan-2-ylAryl Groups (e.g., phenyl)Suzuki coupling or similar cross-coupling reactions
Propan-2-ylFunctionalized Alkyl GroupsGrignard reaction with a suitable starting material

Substitution on the Oxane Ring (Excluding positions 2 and 4 to maintain core)

Modification of the oxane ring itself, while preserving the core 2,4-disubstitution pattern, provides another avenue for creating analogues. Ring-opening reactions of substituted oxetanes, which are four-membered oxygen-containing heterocycles, can be a versatile method to introduce substituents onto the resulting open-chain precursor before cyclization to the desired oxane. magtech.com.cnyoutube.comresearchgate.net The regioselectivity of these ring-opening reactions is often controlled by steric and electronic effects, allowing for targeted functionalization. magtech.com.cn For instance, the use of powerful nucleophiles like organolithium or Grignard reagents can open the oxetane (B1205548) ring, enabling the introduction of various substituents. youtube.com Acid-catalyzed ring-opening reactions can also be employed, with the regioselectivity depending on the nature of the acid and the nucleophile. magtech.com.cnyoutube.com

Position of SubstitutionType of SubstituentPotential Synthetic Strategy
C3, C5, C6Alkyl, Aryl, HalogenRing-opening of a suitably substituted oxetane followed by cyclization
C3, C5, C6Hydroxyl, AminoIntroduction of functional groups via nucleophilic substitution on a pre-functionalized oxane precursor

It is important to note that the oxane ring enhances the lipophilicity of the molecule compared to its linear counterparts.

Functionalization of the Nitrile Group to other functionalities

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical diversity of the synthesized analogues. researchgate.netnih.gov The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, leading to a range of addition reactions. fiveable.melibretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, passing through an amide intermediate. fiveable.melibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.me A partial reduction to an aldehyde is also possible using reagents like diisobutylaluminium hydride (DIBALH). libretexts.org

Addition of Grignard Reagents: Reaction with Grignard reagents leads to the formation of ketones after hydrolysis of the intermediate imine. fiveable.melibretexts.org

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides, to form heterocyclic rings like tetrazoles. nih.gov

Original Functional GroupTarget Functional GroupReagents and Conditions
Nitrile (-CN)Carboxylic Acid (-COOH)H₃O⁺ or OH⁻, heat
Nitrile (-CN)Primary Amine (-CH₂NH₂)1. LiAlH₄, ether; 2. H₂O
Nitrile (-CN)Aldehyde (-CHO)1. DIBALH, -78 °C; 2. H₂O
Nitrile (-CN)Ketone (-COR)1. R-MgBr, ether; 2. H₃O⁺
Nitrile (-CN)TetrazoleNaN₃, NH₄Cl

Libraries of Oxane-4-carbonitrile Analogues

The systematic derivatization strategies discussed above can be employed to generate large libraries of oxane-4-carbonitrile analogues. The design and synthesis of these libraries are crucial for exploring a wide range of chemical space and identifying compounds with desired properties.

Design Principles for Diverse Chemical Space Exploration

The design of a chemical library aims to maximize its diversity to increase the chances of finding a "hit" in a biological screen. drugdesign.orgnih.gov Key principles for designing diverse libraries include:

Scaffold Diversity: Utilizing a variety of core structures, in this case, different substituted oxane rings, to explore different regions of chemical space. researchgate.net

Substituent Diversity: Employing a wide range of substituents on the scaffold to modulate physicochemical properties like size, shape, and polarity. core.ac.uknih.gov This can be achieved by selecting reagents that cover a broad pharmacophore space. researchgate.net

Stereochemical Diversity: Including different stereoisomers of the compounds in the library, as stereochemistry can have a profound impact on biological activity.

"Drug-likeness" and "Lead-likeness": Designing compounds that adhere to certain physicochemical parameters, such as those described by Lipinski's rule of five, to increase the likelihood of them being orally bioavailable. chemrxiv.org

Computational tools and chemoinformatics play a significant role in modern library design, allowing for the virtual screening and prioritization of compounds before synthesis. researchgate.netchemrxiv.org

High-Throughput Synthesis Methodologies

To efficiently generate large libraries of compounds, high-throughput synthesis (HTS) methodologies are employed. These methods often involve the use of automation and parallel synthesis techniques. oxfordglobal.comnih.gov

Key aspects of high-throughput synthesis include:

Automated Synthesizers: Robotic platforms that can perform multiple reactions simultaneously, handling reagent dispensing, heating, cooling, and purification steps. oxfordglobal.comnih.govchemh.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity. chemh.comnih.govbeilstein-journals.org This technique is particularly well-suited for scaling up the synthesis of promising compounds. nih.gov

Solid-Phase Organic Synthesis (SPOS): Attaching the starting material to a solid support allows for easy purification by simply washing away excess reagents and byproducts. nih.gov

High-Throughput Analysis: Automated analytical techniques like HPLC and mass spectrometry are used to rapidly analyze the purity and identity of the synthesized compounds. oxfordglobal.com

The integration of automated synthesis with artificial intelligence and machine learning algorithms is further accelerating the process of drug discovery and materials science by enabling the autonomous design and execution of synthetic routes. chemh.com

Applications in Materials Science Research (General, non-specific examples)

The unique combination of a polar oxane ring and a reactive nitrile functionality in derivatives of 2-(propan-2-yl)oxane-4-carbonitrile suggests their potential utility in the development of new materials. While specific applications of this exact compound are not widely documented, the properties of its structural motifs allow for the extrapolation of its potential in materials science.

The nitrile group is a known precursor for the formation of thermally stable polymers and can participate in various polymerization and cross-linking reactions. For instance, the trimerization of nitriles can lead to the formation of triazine rings, which are known for their high thermal stability and are incorporated into heat-resistant polymers. The presence of the bulky 2-propan-2-yl group on the oxane ring could influence the solubility and processing characteristics of such polymers.

Furthermore, the oxane ring itself can be a key component in the design of functional polymers. For example, polysiloxanes functionalized with various organic groups are known for their extensive applications in engineering, electronics, and medical systems. researchgate.net The incorporation of oxane derivatives could modify the properties of such polymers, for instance, by altering their polarity, thermal stability, or ability to coordinate with metal ions. The functionalization of surfaces, such as silica (B1680970) or other inorganic fillers, with silane (B1218182) coupling agents containing organic moieties is a common strategy to improve the compatibility between the filler and a polymer matrix in composite materials. mdpi.comspecialchem.com Analogues of 2-(propan-2-yl)oxane-4-carbonitrile could potentially be modified to act as such coupling agents.

The table below outlines some general and non-specific examples of how the structural features of 2-(propan-2-yl)oxane-4-carbonitrile analogues could be leveraged in materials science.

Structural Feature Potential Application Area Rationale
Nitrile GroupMonomer for high-performance polymersCan undergo polymerization or cyclotrimerization to form thermally stable triazine-based networks.
Oxane RingComponent of specialty polymersIntroduces polarity and can influence properties like solubility, adhesion, and thermal stability. chemicalbook.com
Overall StructureAdditive or modifier in polymer formulationsThe combination of polar and non-polar groups can be useful for modifying surface properties or acting as a compatibilizer in polymer blends.
Functionalized AnaloguesSurface modification of materialsDerivatives with appropriate functional groups (e.g., alkoxysilanes) could be used to treat inorganic fillers for improved performance in composites. specialchem.com

Role as Precursors in Advanced Organic Synthesis

The tetrahydropyran (B127337) framework is a common motif in a wide array of biologically active natural products and pharmaceuticals. researchgate.net Consequently, the synthesis of substituted tetrahydropyrans is a significant focus in organic chemistry. nih.govorganic-chemistry.org Compounds such as 2-(propan-2-yl)oxane-4-carbonitrile and its derivatives are valuable precursors in advanced organic synthesis due to the versatility of the nitrile group and the stereochemical possibilities of the oxane ring.

The nitrile group is a key functional handle that can be transformed into a variety of other functionalities, making it a cornerstone for the synthesis of more complex molecules. For instance, the hydrolysis of the nitrile can provide the corresponding carboxylic acid, which can then undergo a range of further reactions such as esterification or amidation. Reduction of the nitrile group can yield a primary amine, a common functional group in many pharmaceuticals. Furthermore, the nitrile group can participate in a variety of carbon-carbon bond-forming reactions, such as the Grignard reaction, to produce ketones.

The synthesis of substituted tetrahydropyran-4-ones is a well-established field, and these ketones serve as excellent starting materials for the introduction of the carbonitrile group at the 4-position. researchgate.netkaznu.kz For example, the reaction of a tetrahydropyran-4-one with tosylhydrazine followed by treatment with a cyanide source can yield the corresponding 4-carbonitrile. An alternative approach involves the conversion of the ketone to an oxime, followed by dehydration to the nitrile. ontosight.ai

The following table summarizes some of the key synthetic transformations that derivatives of 2-(propan-2-yl)oxane-4-carbonitrile can undergo, highlighting their role as versatile synthetic intermediates.

Starting Material Reagent(s) Product Functional Group Significance
2-(propan-2-yl)oxane-4-carbonitrileH₃O⁺, ΔCarboxylic AcidPrecursor for esters, amides, and other acid derivatives.
2-(propan-2-yl)oxane-4-carbonitrileLiAlH₄ or H₂, Raney NiPrimary AmineIntroduction of a basic nitrogen atom for further functionalization.
2-(propan-2-yl)oxane-4-carbonitrileR-MgBr then H₃O⁺KetoneCarbon-carbon bond formation and introduction of a carbonyl group.
2-(propan-2-yl)oxane-4-one1. TsNHNH₂ 2. KCN4-CarbonitrileA common route to introduce the nitrile functionality.
2-(propan-2-yl)oxane-4-one1. NH₂OH·HCl 2. Ac₂O, Δ4-CarbonitrileAn alternative method for nitrile synthesis from a ketone. ontosight.ai

The stereoselective synthesis of highly substituted tetrahydropyrans is a challenging yet crucial aspect of modern organic synthesis, often employing strategies such as the Prins cyclization or intramolecular oxa-Michael additions. nih.gov The ability to control the stereochemistry of the substituents on the oxane ring is paramount when these building blocks are used in the total synthesis of complex natural products.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 2-(propan-2-yl)oxane-4-carbonitrile (B1641997) is a prerequisite for its extensive study. Future research should focus on the development of innovative catalytic systems that offer high yields, selectivity, and sustainability. While traditional methods for constructing oxane rings exist, advancements in catalysis could provide more direct and atom-economical routes.

Research in this area could be inspired by recent progress in catalysis for other complex molecules. For instance, the use of palladium catalysts for creating carbon-nitrogen bonds in aromatic compounds has become a powerful tool in organic synthesis. youtube.com Similarly, iridium-based catalysts have shown remarkable activity in carbon-hydrogen (C-H) bond activation, allowing for the functionalization of previously inaccessible positions in a molecule. youtube.com The application of such transition metal catalysis could lead to novel disconnections and synthetic strategies for assembling the 2-(propan-2-yl)oxane-4-carbonitrile framework.

Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes could be engineered to catalyze key steps in the synthesis, potentially controlling the stereochemistry of the final product with high precision.

Investigation of Unconventional Reactivity Patterns

The interplay between the oxane ring and the nitrile functionality in 2-(propan-2-yl)oxane-4-carbonitrile could lead to unique and unexplored reactivity. Future studies should aim to investigate these patterns beyond standard transformations.

For example, the oxane oxygen could influence the reactivity of the nitrile group through intramolecular interactions. This could lead to novel cyclization reactions or rearrangements under specific conditions. The development of configurationally stable oxonium ions, where a positively charged oxygen atom is the sole stereogenic center, has recently been reported. nih.gov Investigating whether the oxygen in the oxane ring of 2-(propan-2-yl)oxane-4-carbonitrile can participate in similar phenomena could open up new avenues in stereochemical control and reaction mechanisms.

Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To fully understand and optimize the synthesis of 2-(propan-2-yl)oxane-4-carbonitrile, the use of advanced process analytical technology (PAT) is crucial. Real-time monitoring of reactions provides invaluable insights into reaction kinetics, intermediates, and byproduct formation.

Several techniques are well-suited for this purpose. For instance, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, including methods like Signal Amplification By Reversible Exchange (SABRE), can be used for real-time monitoring of reaction mechanisms, even at low concentrations. nih.gov Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool that allows for the rapid ionization and analysis of small molecules under ambient conditions, providing near-instantaneous molecular weight confirmation. researchgate.netnih.gov The integration of multiple orthogonal PAT tools, such as NMR, UV/vis, IR, and UHPLC, can provide a comprehensive understanding of complex reaction mixtures in real-time. chemrxiv.org

The application of these techniques would enable the development of robust and well-controlled synthetic processes for 2-(propan-2-yl)oxane-4-carbonitrile and its derivatives. This data-rich approach is essential for process optimization and scale-up. chemrxiv.org

Analytical TechniqueApplication in Monitoring ReactionsReference
Benchtop NMR (SABRE)Real-time monitoring of reaction mechanisms and kinetics at low concentrations. nih.gov
Direct Analysis in Real Time (DART) MSRapid, real-time molecular weight confirmation of reactants and products. researchgate.netnih.gov
Integrated PAT (NMR, UV/vis, IR, UHPLC)Comprehensive, real-time analysis of complex reaction mixtures for process understanding and control. chemrxiv.org

Exploration of New Methodologies for Stereochemical Control

The structure of 2-(propan-2-yl)oxane-4-carbonitrile contains multiple stereocenters, leading to the possibility of numerous stereoisomers. Controlling the three-dimensional arrangement of atoms is critical, as different stereoisomers can have vastly different properties. Future research should focus on developing novel methodologies to achieve high stereochemical control during the synthesis.

Strategies for stereocontrol can be broadly categorized into substrate control, auxiliary control, and catalyst control. youtube.com Substrate control relies on the existing stereochemistry in a molecule to influence the outcome of a subsequent reaction. youtube.com Auxiliary control involves the temporary introduction of a chiral group to direct the stereochemistry of a reaction, which is then removed. youtube.com

Recent advancements in the field include the development of helically chiral oxonium ions that can act as determinants of configuration. nih.gov The synthesis of chiral oxa elsevierpure.comheterohelicenes has also been achieved through catalytic aerobic-oxidative tandem cyclization. elsevierpure.com Exploring similar strategies could lead to the enantioselective synthesis of specific stereoisomers of 2-(propan-2-yl)oxane-4-carbonitrile.

Stereocontrol StrategyDescriptionReference
Substrate ControlExisting stereocenters in the molecule direct the formation of new stereocenters. youtube.com
Auxiliary ControlA temporary chiral group is attached to the molecule to direct a stereoselective reaction. youtube.com
Helical ChiralityUtilizing geometrically restricted molecules to control the stereochemical outcome. nih.gov

Computational Design of Novel Oxane-4-carbonitrile Structures with Predicted Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, predictable properties. elsevierpure.com These methods can be employed to explore the chemical space around the 2-(propan-2-yl)oxane-4-carbonitrile scaffold and design novel derivatives with enhanced or entirely new functionalities.

By using techniques like Density Functional Theory (DFT), researchers can predict various properties of designed molecules, such as their electronic structure, stability, and reactivity. nih.gov This in silico approach allows for the screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov For example, computational methods have been successfully used to design novel inhibitors for biological targets and to create new materials with specific characteristics. rsc.orgnih.gov

In the context of 2-(propan-2-yl)oxane-4-carbonitrile, computational design could be used to:

Design derivatives with tailored electronic properties for applications in materials science.

Explore the potential for these molecules to interact with biological targets by modeling their binding to protein active sites. chapman.edu

This predictive power of computational chemistry can significantly accelerate the discovery and development of new oxane-4-carbonitrile-based compounds with valuable applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.